N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 946342-27-4
Cat. No.: VC8454111
Molecular Formula: C19H15ClN4O3S
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946342-27-4 |
|---|---|
| Molecular Formula | C19H15ClN4O3S |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C19H15ClN4O3S/c1-11-22-17-18(28-11)16(14-7-4-8-27-14)23-24(19(17)26)10-15(25)21-9-12-5-2-3-6-13(12)20/h2-8H,9-10H2,1H3,(H,21,25) |
| Standard InChI Key | MCUZGLBIWGNBKE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 |
| Canonical SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 |
Introduction
Overview of the Compound
N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule characterized by:
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Functional Groups:
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A chlorobenzyl group.
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A furan ring (heterocyclic aromatic).
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A thiazolopyridazinone scaffold.
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An acetamide linkage.
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These structural elements suggest that the compound could exhibit significant biological activity, as many heterocyclic compounds are known to have pharmacological properties.
Potential Applications
Based on the structural features, this compound might be explored for:
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Pharmacological Activities:
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The thiazolopyridazinone core is often associated with antimicrobial, anticancer, or anti-inflammatory properties.
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The furan ring may enhance binding affinity in biological systems due to its aromaticity and electron-rich nature.
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Molecular Docking Studies:
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Computational docking can predict interactions with biological targets such as enzymes or receptors.
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This approach could identify potential therapeutic uses.
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Synthetic Chemistry:
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The compound's synthesis would likely involve multi-step reactions combining chlorobenzyl derivatives, furan-containing reagents, and thiazolopyridazinone precursors.
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Analytical Characterization
To confirm the structure and purity of this compound, the following techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and carbon () NMR to identify chemical shifts corresponding to the functional groups.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify characteristic functional group vibrations (e.g., amide C=O stretch).
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X-ray Crystallography:
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For precise determination of the three-dimensional structure.
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Hypothetical Data Table for Characterization
| Technique | Expected Results |
|---|---|
| NMR () | Signals for aromatic protons (chlorobenzyl and furan), methyl group, and amide NH. |
| NMR () | Peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula. |
| IR Spectroscopy | Strong peaks for amide C=O (~1650 cm), C-Cl stretch, and aromatic C-H bonds. |
Research Directions
To fully understand this compound's properties:
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Biological Evaluation:
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Test for antimicrobial, anticancer, or anti-inflammatory activities using in vitro assays.
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Computational Studies:
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Perform molecular docking to predict binding affinities with biological targets.
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Synthetic Optimization:
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Develop efficient synthetic routes to improve yield and reduce costs.
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Toxicological Studies:
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Assess safety profiles through cytotoxicity assays.
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If you have access to additional resources or databases that provide specific details about this compound, those could supplement this framework to create a more comprehensive analysis.
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